6-chloro-2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]pyridazin-3(2H)-one
Overview
Description
6-chloro-2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1193192 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Phthalazinone Derivatives Synthesis : Phthalazinone derivatives, including those related to the specified compound, have been synthesized through reactions involving different electrophilic reagents. These derivatives were characterized by their spectral data, indicating potential in diverse chemical applications (Mahmoud et al., 2012).
Chromone-Pyrimidine Derivatives : Novel chromone-pyrimidine coupled derivatives were synthesized using an environmentally friendly, ionic liquid-promoted synthesis. These compounds showed significant antimicrobial activities, indicating their potential as drug candidates (Tiwari et al., 2018).
Diversity-Oriented Synthesis : The compound's framework has been involved in the diversity-oriented synthesis of novel structures, such as spirochromeno3,4-apyrrolizidines and spirochromeno-[3,4-a]indolizidines, demonstrating the versatility of these chemical scaffolds in generating diverse molecular architectures (Korotaev et al., 2021).
Biological Activity and Applications
Antimicrobial and Enzyme Assay : The synthesized chromone-pyrimidine derivatives were not only evaluated for their in vitro antimicrobial activity but also subjected to enzyme assay studies to predict their mode of action. These findings underscore the therapeutic potential of compounds within this chemical class (Tiwari et al., 2018).
Microwave-Assisted Synthesis for Biological Activity : Utilizing microwave-assisted synthesis, novel 2H-chromene derivatives bearing phenylthiazolidinones were prepared, showing remarkable antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (El Azab et al., 2014).
Properties
IUPAC Name |
6-chloro-2-(2-oxo-2-spiro[azepane-4,2'-chromene]-1-ylethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-6-7-18(25)24(22-17)14-19(26)23-12-3-9-20(11-13-23)10-8-15-4-1-2-5-16(15)27-20/h1-2,4-8,10H,3,9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMNDSVQASNIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)CN3C(=O)C=CC(=N3)Cl)C=CC4=CC=CC=C4O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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